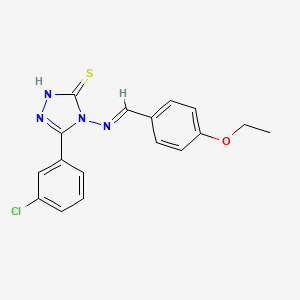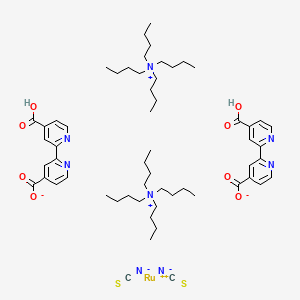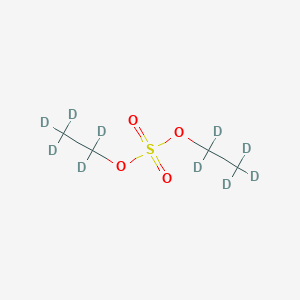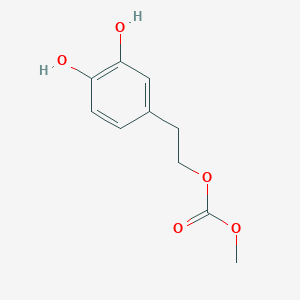
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate is an organic compound with the molecular formula C10H12O5 It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, an ethyl group, and a methyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate typically involves the reaction of 3,4-dihydroxyphenethyl alcohol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final compound .
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols and reduced derivatives.
Substitution: Halogenated and nitrated phenyl derivatives.
科学的研究の応用
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
作用機序
The mechanism of action of 2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Neuroprotection: By modulating neurotransmitter levels and protecting neuronal cells from oxidative damage, the compound may exert neuroprotective effects.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenethylamine (Dopamine): A neurotransmitter with similar structural features but different biological functions.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with distinct chemical properties.
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
Uniqueness
2-(3,4-Dihydroxy-phenyl)ethyl methyl carbonate is unique due to its combination of a phenyl ring with hydroxyl groups and a methyl carbonate group.
特性
CAS番号 |
953422-34-9 |
|---|---|
分子式 |
C10H12O5 |
分子量 |
212.20 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)ethyl methyl carbonate |
InChI |
InChI=1S/C10H12O5/c1-14-10(13)15-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,11-12H,4-5H2,1H3 |
InChIキー |
YUVJIRWJKNBBOI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)OCCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
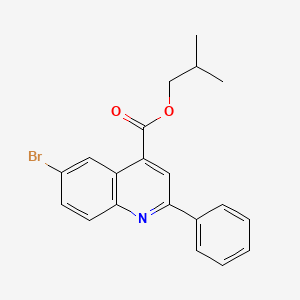
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
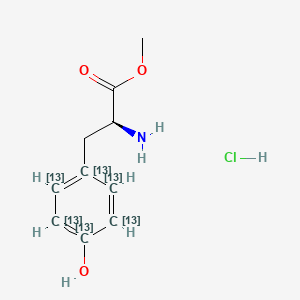
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
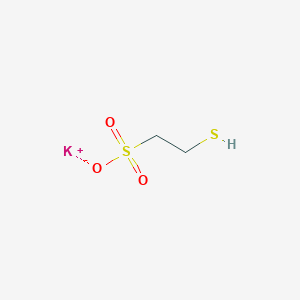


![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
